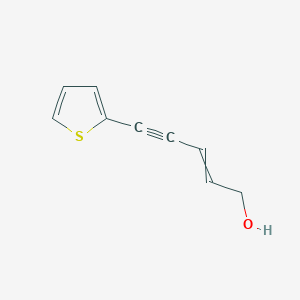![molecular formula C23H26O B14507678 [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene CAS No. 62785-40-4](/img/structure/B14507678.png)
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is an organic compound with a complex structure that includes a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentenyl Group: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Cyclopentylbenzene Formation: This final step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopentenyl group, converting it to a cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopentyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene: Unique due to its specific structural arrangement.
Trifluorotoluene: Similar in having a substituted benzene ring but differs in the nature of the substituents and their positions.
Benzotrifluoride: Another compound with a substituted benzene ring, used in different applications due to its distinct properties.
Uniqueness
This compound stands out due to its combination of a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
62785-40-4 |
|---|---|
Formule moléculaire |
C23H26O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
[1-methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene |
InChI |
InChI=1S/C23H26O/c1-24-23(19-12-6-3-7-13-19)17-9-16-22(23)21-15-8-14-20(21)18-10-4-2-5-11-18/h2-7,10-13,22H,8-9,14-17H2,1H3 |
Clé InChI |
KRTWILNINZDMAW-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCC1C2=C(CCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)






![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)


